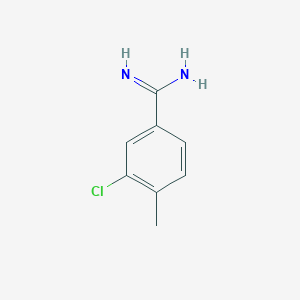

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine

説明

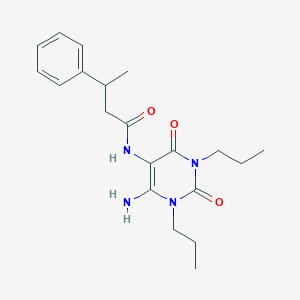

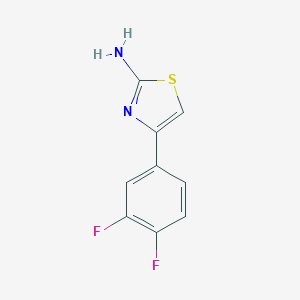

The compound “1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine” belongs to the class of organic compounds known as benzodiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a diazole ring . Benzodiazoles are used in a wide range of applications, including pharmaceuticals, dyes, and polymers .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazole ring, which is a type of aromatic heterocycle. This means it has a cyclic structure with alternating single and double bonds, and it contains atoms other than carbon, specifically nitrogen in this case .科学的研究の応用

Structural Analysis and Coordination Compounds

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine has been utilized in the synthesis and structural study of coordination compounds such as [Co(L)2(H2O)] and [Ni(L)2(H2O)2]. These compounds were investigated for their stable structures through ab initio calculations and X-ray diffraction analyses, indicating significant potential in coordination chemistry (Téllez et al., 2013).

Antimicrobial and Antifungal Activities

This compound has been used in the synthesis of various derivatives that exhibit promising antimicrobial and antifungal activities. For instance, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides displayed activity comparable to chloramphenicol, cefoperazone, and amphotericin B, indicating its potential in developing new antimicrobial agents (Pejchal et al., 2015).

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of heterocyclic compounds like 5-acylaminooxazoles and various thiazole derivatives. These syntheses often involve intramolecular cyclization and offer a pathway to create diverse heterocyclic structures with potential pharmaceutical applications (Katritzky et al., 1995); (Singh & Kumar, 1987).

QSAR Assay and TLC Data

The compound has been used in quantitative structure-activity relationships (QSAR) and thin-layer chromatography (TLC) assays. These studies focus on understanding the correlation between chromatographic and biological activity data, important for predicting the pharmacological activity of new drug candidates (Brzezińska & Kośka, 2003).

Synthesis of Azetidine-2-one Derivatives

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine has been instrumental in the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, which were characterized for their antibacterial and cytotoxic properties. This research demonstrates the compound's role in developing potential therapeutic agents (Noolvi et al., 2014).

特性

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBPHHBATSLCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)

![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)

![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)